
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a benzyl group, a methylbenzene sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide typically involves the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives, such as bromobenzene, chlorobenzene, and nitrobenzene.
Nucleophilic Substitution: The major products are sulfonamide derivatives, where the sulfonyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound can exert its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-p-toluene sulfonamide: Structurally similar, but lacks the acetamide group.
4-Methylbenzylamine-4-methyl-benzenesulfonamide: Similar structure, but with different substituents on the benzene ring.
Uniqueness
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is unique due to the presence of both the benzyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
121618-47-1 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C16H17NO3S/c1-13-8-10-16(11-9-13)21(19,20)17(14(2)18)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clave InChI |
NHBINKAWDJZZEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
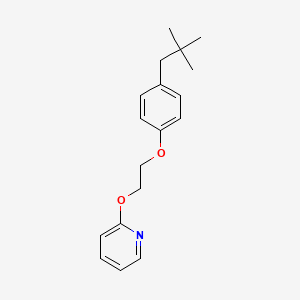
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)


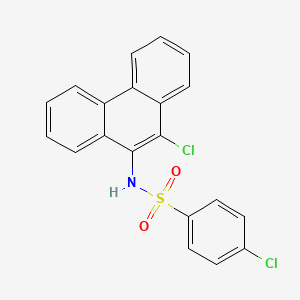
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
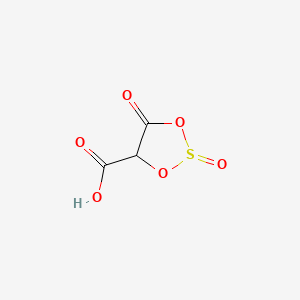
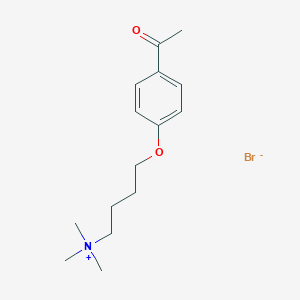
methanone](/img/structure/B14299663.png)
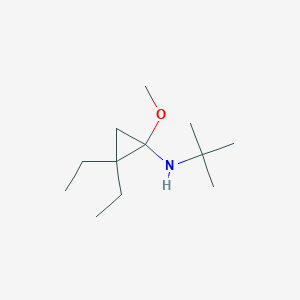
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)


